Adamantanone

描述

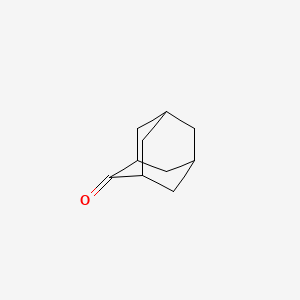

structure

Structure

3D Structure

属性

IUPAC Name |

adamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKFYARMMIESOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022108 | |

| Record name | 2-Adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-58-3 | |

| Record name | Adamantanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Adamantanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAMANTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI7W503L08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Solubility of Adamantanone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adamantanone, a caged ketone derivative of adamantane, possesses a rigid and sterically demanding structure that significantly influences its physicochemical properties, including its solubility. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, offering valuable data for its use in synthesis, purification, formulation, and analytical applications. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide utilizes data for camphor, a structurally similar bicyclic ketone, as a representative model. This substitution allows for a comprehensive illustration of the expected solubility trends of caged ketones.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, this compound, with its largely nonpolar hydrocarbon framework and a polar carbonyl group, is expected to exhibit good solubility in a range of organic solvents. The bulky, hydrophobic adamantane core is the dominant factor governing its solubility, predicting higher solubility in nonpolar and weakly polar solvents. The ketone functional group, however, allows for some interaction with more polar solvents.

Quantitative Solubility Data (Using Camphor as a Proxy)

The following table summarizes the quantitative solubility of camphor in various common organic solvents. These values are intended to provide a reasonable estimate of the solubility behavior of this compound. It is crucial to experimentally determine the precise solubility of this compound for any specific application.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Alcohols | Ethanol | Room Temp. | ~3.0 | [1] |

| Methanol | Room Temp. | Soluble | ||

| Ketones | Acetone | 23.5 - 75.7 | See Note 1 | [2][3] |

| Ethers | Diethyl Ether | Room Temp. | Freely Soluble | [4][5] |

| Aromatic Hydrocarbons | p-Xylene | 23.5 - 75.7 | See Note 1 | |

| Toluene | - | - | ||

| Esters | Ethyl Acetate | - | - | |

| Halogenated Solvents | Chloroform | 25 | ~200 | |

| Dichloromethane | - | - | ||

| Alkanes | Hexane | - | - | |

| Cyclohexane | - | - | ||

| Other | Dimethyl Sulfoxide (DMSO) | Room Temp. | ~2.0 | |

| Dimethylformamide (DMF) | Room Temp. | ~3.0 | ||

| Carbon Disulfide | Room Temp. | Freely Soluble |

Note 1: A study by Chen et al. (2019) provides detailed mole fraction solubility of camphor in acetone, ethanol, p-cymene, and p-xylene at various temperatures ranging from 296.65 K to 348.85 K. For brevity, the raw data is not reproduced here, but the study indicates significant solubility that increases with temperature in these solvents.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

1. Materials and Equipment:

-

This compound (or other solid compound of interest)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., Gas Chromatography, Infrared Spectroscopy).

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method (or other appropriate technique) to determine the concentration of dissolved this compound. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, a logical diagram can illustrate the factors influencing the solubility of a compound like this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

Spectroscopic Characterization of Adamantanone: An In-depth Technical Guide

Adamantanone (C₁₀H₁₄O), a saturated polycyclic ketone, serves as a fundamental building block in various fields, including medicinal chemistry and materials science. Its rigid, cage-like structure provides a unique scaffold for designing novel compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and logical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the molecule's symmetry, the spectra are relatively simple despite the presence of 14 protons and 10 carbons.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a few distinct, broad multiplets arising from the chemically non-equivalent protons on the rigid adamantane cage.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.65 | Broad singlet | H-1, H-3 (Bridgehead protons α to carbonyl) |

| ~2.05 | Multiplet | H-4, H-5, H-7, H-8, H-9, H-10 (Methylene protons) |

| ~1.90 | Multiplet | H-6 (Methylene protons) |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[1]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [2]

| Chemical Shift (δ) ppm | Assignment |

| ~215.0 | C-2 (Carbonyl carbon) |

| ~47.0 | C-1, C-3 |

| ~38.0 | C-5, C-7 |

| ~36.5 | C-4, C-8 |

| ~27.0 | C-6 |

Note: The exact chemical shifts were recorded on a 90 MHz instrument in CDCl₃.[2]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. Adamantane itself is often used as a shimming standard due to its sharp signals.[3]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative relaxation of all carbon nuclei, including the quaternary carbonyl carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2920, 2860 | Strong | C-H stretching (alkane) |

| ~1710-1725 | Strong, Sharp | C=O stretching (ketone)[4] |

| ~1450 | Medium | CH₂ scissoring |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) absorptions.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which acts as a molecular fingerprint.

Table 4: Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 122 | ~25 | [M - CO]⁺ |

| 107 | ~30 | [C₈H₁₁]⁺ |

| 95 | ~63 | [C₇H₁₁]⁺ |

| 79 | ~46 | [C₆H₇]⁺ |

| 67 | ~30 | [C₅H₇]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Method:

-

Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Injector: Set the temperature to 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Maintain at ~230 °C.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

-

-

Data Analysis: Identify the GC peak corresponding to this compound by its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion peak and the major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Visualization of Analytical Workflows

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an this compound sample.

Caption: Workflow for the spectroscopic characterization of this compound.

Proposed EI Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways of this compound under Electron Ionization (EI) conditions.

Caption: Key fragmentation pathways of this compound in EI-MS.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantanone, a ketone derivative of the rigid, cage-like hydrocarbon adamantane, presents a unique profile of chemical stability and reactivity that makes it a valuable building block in medicinal chemistry and materials science. Its inherent structural integrity imparts significant thermal stability, while the ketone functionality serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical stability and reactivity of this compound, including quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows to support researchers and drug development professionals in leveraging this compound's unique properties.

Physicochemical Properties

This compound is a white to off-white crystalline solid with a camphor-like odor.[1] Its rigid tricyclic structure contributes to its high melting and boiling points.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molar Mass | 150.22 g/mol | [2] |

| Melting Point | 258-260 °C | [3] |

| Boiling Point | 246.7 °C at 760 mmHg | [3] |

| Solubility | Practically insoluble in water; soluble in nonpolar organic solvents such as benzene, hexane, and chloroform. | |

| Appearance | White to off-white crystalline powder |

Chemical Stability

This compound exhibits high chemical stability under normal conditions, a characteristic attributed to its strain-free and rigid polycyclic structure.

Thermal Stability

pH Stability and Hydrolysis

Information on the hydrolytic stability of this compound across a wide pH range is limited in publicly available literature. However, a study on adamantane derivatives showed that they possess good hydrolytic stability at both acidic (pH 1.0) and neutral (pH 7.4) conditions. For adamantane derivatives, the half-life was found to be longer in neutral conditions compared to acidic conditions. Given the stability of the adamantane cage, significant hydrolysis of the core structure is not expected under typical laboratory or physiological conditions. However, reactions involving the ketone functional group can be influenced by pH. For drug development purposes, a comprehensive pH-rate profile should be experimentally determined according to ICH guidelines to establish the compound's stability in various environments.

Incompatibilities

Safety data sheets for this compound consistently highlight its incompatibility with strong oxidizing agents, with which it can react violently. Care should be taken to avoid contact with such reagents.

Chemical Reactivity

The reactivity of this compound is centered around its ketone functional group, which allows for a variety of nucleophilic additions and other transformations.

Nucleophilic Addition Reactions

This compound can be readily reduced to the corresponding secondary alcohol, 2-adamantanol, using common hydride reducing agents.

-

With Sodium Borohydride (NaBH₄): This is a mild and selective method for the reduction of the ketone.

-

With Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that also effectively reduces this compound to 2-adamantanol.

The addition of Grignard reagents to the carbonyl group of this compound provides a versatile route for the formation of carbon-carbon bonds, leading to tertiary alcohols.

Electrophilic Reactions

While this compound itself is not directly used as the acylating agent, its derivative, 2-adamantanoyl chloride, can be used in Friedel-Crafts acylation reactions to introduce the adamantane moiety onto aromatic rings. This reaction is typically catalyzed by a Lewis acid like aluminum chloride.

Oxidation Reactions

This compound can undergo Baeyer-Villiger oxidation to yield the corresponding lactone, 4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one. This reaction is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst.

Other Reactions

The Wittig reaction provides a method to convert the carbonyl group of this compound into a carbon-carbon double bond, forming an alkene. This reaction involves the use of a phosphorus ylide (Wittig reagent).

Experimental Protocols

Synthesis of 2-Adamantanol via Reduction of this compound with NaBH₄

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield crude 2-adamantanol.

-

The product can be further purified by recrystallization.

Grignard Reaction of this compound with Methylmagnesium Bromide

Materials:

-

This compound

-

Methylmagnesium bromide solution in diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate

Procedure:

-

All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether (15 volumes).

-

Cool the solution in an ice bath.

-

Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of this compound.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude tertiary alcohol.

-

Purify the product by column chromatography or recrystallization.

Visualizations

Reaction Pathway: Synthesis of a Saxagliptin Intermediate

The following diagram illustrates a synthetic pathway starting from adamantane derivatives to produce an intermediate used in the synthesis of the antidiabetic drug, Saxagliptin.

Caption: Synthetic pathway from adamantane to a key intermediate for Saxagliptin.

Experimental Workflow: Reduction of this compound

This diagram outlines the general laboratory workflow for the reduction of this compound to 2-adamantanol.

Caption: General experimental workflow for the reduction of this compound.

Applications in Drug Discovery and Development

The adamantane cage is a privileged scaffold in medicinal chemistry, imparting desirable pharmacokinetic properties such as increased lipophilicity, metabolic stability, and improved bioavailability. This compound serves as a key starting material for the synthesis of a wide range of adamantane-containing active pharmaceutical ingredients (APIs). Its rigid structure allows for the precise spatial orientation of functional groups, which can enhance binding affinity to biological targets. The use of adamantane derivatives in drug delivery systems is also an active area of research.

Conclusion

This compound is a chemically stable and synthetically versatile molecule. Its robust adamantane core provides a stable platform, while the ketone functionality allows for a diverse range of chemical modifications. This unique combination of stability and reactivity makes this compound a highly valuable building block for the synthesis of complex molecules with applications in drug discovery, materials science, and beyond. A thorough understanding of its stability and reactivity profile, as outlined in this guide, is crucial for its effective utilization in research and development.

References

The Adamantane Advantage: A Technical Guide to the Biological Activity of Adamantanone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The rigid, polycyclic structure of adamantane has long captured the attention of medicinal chemists. Its unique three-dimensional and lipophilic nature makes it an attractive scaffold for the development of novel therapeutic agents.[1][2][3] Adamantanone, a ketone derivative of adamantane, and its subsequent derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including potent antiviral, anticancer, antimicrobial, and neuroprotective effects.[4][5] This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms to aid researchers and drug development professionals in this promising field.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. Notably, adamantane-linked isothiourea and 1,3-diaza-2-functionalized-adamantan-6-one derivatives have shown promising results.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic effects of various this compound derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported anticancer activities.

| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |

| Adamantyl Isothiourea | Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 | |

| Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 | ||

| 4-bromobenzyl analogue | PC-3 (Prostate Cancer) | < 25 | ||

| HepG-2 (Hepatocellular Carcinoma) | < 25 | |||

| MCF-7 (Breast Cancer) | < 25 | |||

| HeLa (Cervical Cancer) | < 25 | |||

| HCT-116 (Colorectal Carcinoma) | 25-50 | |||

| 1,3-diaza-2-phospha-adamantan-6-one | Various | B16-F10 (Melanoma) | 10-60 |

Mechanism of Action: Inhibition of TLR4-MyD88-NF-κB Signaling

Certain adamantyl isothiourea derivatives exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical component of the inflammatory response, and its dysregulation is implicated in cancer development and progression. By blocking this pathway, these derivatives can suppress tumor growth and induce apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

-

Human tumor cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the desired human tumor cell line into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity: A Legacy and a Future

The antiviral properties of adamantane derivatives are well-established, with amantadine and rimantadine being among the first clinically approved antiviral drugs for influenza A. Research continues to explore novel this compound derivatives with broader antiviral spectra and efficacy against resistant strains.

Quantitative Data: Antiviral Activity

The antiviral efficacy of this compound derivatives is typically evaluated by their ability to inhibit viral replication, with IC50 values indicating the concentration required for 50% inhibition.

| Derivative | Virus Strain | IC50 | Reference |

| 2-(1-adamantyl)imidazole | Influenza A-2 Victoria | Significant Activity | |

| N-methyl-2-(1-adamantyl)imidazole | Influenza A-2 Victoria | Significant Activity | |

| Gly-Thz-rimantadine | Influenza A/Hongkong/68 (H3N2) | 0.11 µg/mL | |

| Various adamantane derivatives | Vaccinia virus | 0.133 - 0.515 µM | |

| R-6-Adamantane-derivative 4 | Influenza A/California/7/2009 (H1N1) | 8.1 µM | |

| R-6-Adamantane-derivative 5 | Influenza A/California/7/2009 (H1N1) | 11.3 µM |

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

The primary mechanism of antiviral action for many aminoadamantane derivatives against influenza A is the blockade of the M2 proton channel. This viral protein is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, the influx of protons is prevented, which in turn inhibits the acid-mediated dissociation of the viral ribonucleoprotein complex and its release into the cytoplasm, thus halting viral replication.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

-

Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Influenza A virus stock

-

Cell culture medium

-

This compound derivative stock solution

-

Agarose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Wash the cell monolayer and infect with a known titer of influenza A virus for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing agarose and varying concentrations of the this compound derivative.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques (zones of cell death) are formed.

-

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC50 is determined from the dose-response curve.

Antimicrobial and Antifungal Activities

The lipophilic nature of the adamantane cage contributes to the antimicrobial and antifungal properties of its derivatives, likely by facilitating interaction with microbial cell membranes.

Quantitative Data: Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial and antifungal potency of a compound.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Adamantane Hydrazide-Hydrazones | Derivative 9 | S. epidermidis ATCC 12228 | 62.5 | |

| Derivatives 9, 14, 15, 19 | Gram-positive bacteria | 62.5 - 1000 | ||

| Adamantane Schiff Base | 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | C. krusei | 32 | |

| C. parapsilosis | 32 | |||

| Adamantane-linked Isothiourea | 4-bromobenzyl analogue | Broad-spectrum antibacterial | Potent activity | |

| Candida albicans | Moderate activity | |||

| Adamantane Oxime Esters | Derivative 3d | S. sclerotiorum | 14.16 | |

| Derivative 3e | S. sclerotiorum | 18.18 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

This compound derivative stock solution

-

96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: Prepare a series of two-fold dilutions of the this compound derivative in the broth medium within a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Other Biological Activities and Future Directions

Beyond the activities detailed above, this compound derivatives have shown potential in treating Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides and as antiplasmodial agents against Plasmodium falciparum. The unique physicochemical properties of the adamantane scaffold, including its lipophilicity, rigidity, and metabolic stability, continue to make it a highly attractive starting point for the design of new therapeutic agents.

The versatility of the this compound core allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action. The development of this compound-based compounds represents a promising frontier in the ongoing quest for new and effective treatments for a multitude of diseases.

References

Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties can significantly enhance the therapeutic potential of drug candidates by improving their pharmacokinetic and pharmacodynamic profiles. Adamantanone, the ketone derivative of adamantane, serves as a pivotal precursor for the synthesis of a diverse array of functionalized adamantane derivatives, enabling the exploration of novel chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and the biological relevance of the resulting adamantane derivatives.

Core Synthetic Transformations of this compound

This compound's carbonyl group provides a reactive handle for a multitude of organic transformations, allowing for the introduction of various functional groups at the 2-position of the adamantane core. The primary synthetic routes explored in this guide include reductive amination, reduction to the corresponding alcohol, Wittig and Grignard reactions for carbon-carbon bond formation, and the synthesis of spirocyclic heterocyclic systems.

Reductive Amination: Access to 2-Aminoadamantane Derivatives

Reductive amination of this compound is a cornerstone for the synthesis of 2-aminoadamantane derivatives. This one-pot reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the amine.

A common procedure involves the reaction of this compound with an amine source, such as ammonium acetate, followed by in situ reduction with a mild reducing agent like sodium cyanoborohydride.

Experimental Protocol: Synthesis of 2-Aminoadamantane

-

Imine Formation: Dissolve 2-adamantanone (1.0 eq) in anhydrous methanol. Add ammonium acetate (10 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction by the slow addition of 2 M HCl until the solution is acidic.

-

Isolation: Evaporate the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the aqueous layer, basify with a concentrated NaOH solution, and extract with dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminoadamantane. Further purification can be achieved by recrystallization or conversion to its hydrochloride salt.

Alternatively, a two-step process involving the formation and subsequent reduction of 2-adamantanone oxime can be employed, which is particularly useful when direct amination with ammonia gives low yields.[1]

Table 1: Synthesis of 2-Aminoadamantane Derivatives from this compound

| Derivative | Reagents | Reducing Agent | Solvent | Reaction Time | Yield (%) | M.p. (°C) | Reference |

| 2-Aminoadamantane | Ammonium acetate | NaBH₃CN | Methanol | 24 h | Not Specified | Not Specified | [1] |

| 2-Aminoadamantane | Hydroxylamine hydrochloride, Sodium acetate; then Sodium metal | - | Ethanol | 2-4 h (oxime); Not specified (reduction) | Not Specified | Not Specified | [1] |

Reduction to 2-Adamantanol

The reduction of this compound to 2-adamantanol provides a precursor for further functionalization, such as etherification or esterification. Standard reducing agents like sodium borohydride or lithium aluminum hydride are effective for this transformation.

Experimental Protocol: Reduction of this compound to 2-Adamantanol

-

Reaction Setup: Dissolve 2-adamantanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Carefully add water to quench the excess reducing agent. Remove the solvent under reduced pressure.

-

Isolation: Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-adamantanol.[2]

-

Purification: The product can be purified by recrystallization.

Table 2: Reduction of this compound

| Product | Reagents | Solvent | Reaction Time | Yield (%) | M.p. (°C) | Reference |

| 2-Adamantanol | LiAlH₄ | Diethyl ether | 2 h | Not Specified | Not Specified | [2] |

| 2-Adamantanol | NaBH₄, NiCl₂ | tert-Butanol | 12 h | 92 | Not Specified |

Carbon-Carbon Bond Forming Reactions: Wittig and Grignard Reactions

The Wittig and Grignard reactions are powerful tools for introducing carbon-based substituents at the 2-position of the adamantane core, leading to derivatives with altered steric and electronic properties.

Wittig Reaction for the Synthesis of 2-Methyleneadamantane

The Wittig reaction of this compound with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base, yields the exocyclic alkene 2-methyleneadamantane.

Experimental Protocol: Synthesis of 2-Methyleneadamantane (General Procedure)

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.

-

Reaction: Dissolve 2-adamantanone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

-

Isolation: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to separate 2-methyleneadamantane from the triphenylphosphine oxide byproduct.

Grignard Reaction for the Synthesis of 2-Alkyl-2-adamantanols

The addition of Grignard reagents to this compound provides a straightforward route to tertiary alcohols. For example, the reaction with methylmagnesium bromide yields 2-methyl-2-adamantanol.

Experimental Protocol: Synthesis of 2-Methyl-2-adamantanol (General Procedure)

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, place a solution of 2-adamantanone (1.0 eq) in anhydrous diethyl ether or THF.

-

Grignard Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Isolation: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 2-methyl-2-adamantanol can be purified by recrystallization or column chromatography.

Table 3: C-C Bond Forming Reactions with this compound

| Product | Reaction Type | Reagents | Solvent | Yield (%) | M.p. (°C) | Reference |

| 2-Methyleneadamantane | Wittig | Methyltriphenylphosphonium bromide, n-BuLi | THF | Not Specified | Not Specified | |

| 2-Methyl-2-adamantanol | Grignard | Methylmagnesium bromide | Diethyl ether | Not Specified | Not Specified |

Synthesis of Spirocyclic Heterocycles

This compound is an excellent starting material for the synthesis of spirocyclic compounds, where the C2 carbon of the adamantane cage is shared with a heterocyclic ring. These derivatives have shown a wide range of biological activities.

Synthesis of Adamantane-2-spiro-5'-hydantoin

The Bucherer-Bergs reaction of this compound with potassium cyanide and ammonium carbonate provides a direct route to adamantane-2-spiro-5'-hydantoin, a useful intermediate for the synthesis of α-amino acids.

Experimental Protocol: Synthesis of Adamantane-2-spiro-5'-hydantoin

-

Reaction Setup: In a suitable pressure vessel, combine 2-adamantanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.

-

Reaction: Heat the mixture at a specified temperature (e.g., 60-100 °C) for several hours.

-

Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain the spirohydantoin.

Synthesis of Adamantane-2-spiro-3'-pyrrolidines

Spiro-pyrrolidines can be synthesized from this compound through various multi-component reactions. For instance, a [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from an amino acid and an aldehyde) and this compound can afford the spiro-pyrrolidine scaffold.

Table 4: Synthesis of Spirocyclic Derivatives from this compound

| Derivative | Reaction Type | Reagents | Yield (%) | M.p. (°C) | Reference |

| Adamantane-2-spiro-5'-hydantoin | Bucherer-Bergs | KCN, (NH₄)₂CO₃ | Not Specified | Not Specified | |

| Adamantane-2-spiro-3'-pyrrolidine | 1,3-Dipolar Cycloaddition | Sarcosine, Paraformaldehyde | Not Specified | Not Specified | |

| Adamantane-2-spiro-3'-isoquinoline | Pictet-Spengler | β-Phenylethylamine derivatives | 2-25 | Not Specified |

Spectroscopic Data of Selected this compound Derivatives

The structural characterization of adamantane derivatives relies heavily on spectroscopic techniques. Below is a summary of ¹H and ¹³C NMR data for key derivatives synthesized from this compound.

Table 5: Spectroscopic Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Adamantanol | 1.37-2.06 (m, 15H), 3.65 (s, 1H) | 27.6, 31.8, 36.3, 39.2, 46.9, 70.1 | |

| 2-Methyl-2-adamantanol | 1.15 (s, 3H), 1.45-2.00 (m, 14H) | 22.9, 27.5, 33.6, 38.3, 44.2, 72.8 | |

| 2-Methyleneadamantane | 1.70-2.00 (m, 12H), 2.55 (s, 2H), 4.60 (s, 2H) | 28.6, 37.2, 39.6, 104.9, 159.2 | |

| Adamantane-2-spiro-5'-hydantoin | 1.60-2.20 (m, 14H), 6.0 (br s, 1H, NH), 8.2 (br s, 1H, NH) | 26.5, 32.5, 34.0, 37.5, 69.0 (C-spiro), 157.0 (C=O), 178.0 (C=O) | |

| 1'-Allylspiro[adamantane-2,3'-pyrrolidine]-2',5'-dione | 1.60-2.50 (m, 16H), 4.05 (d, 2H), 5.10-5.30 (m, 2H), 5.60-5.80 (m, 1H) | 26.0, 32.0, 34.5, 37.0, 41.0, 48.0, 65.0 (C-spiro), 118.0, 132.0, 176.0 (C=O), 178.0 (C=O) |

Biological Significance and Signaling Pathways

Adamantane derivatives synthesized from this compound have shown significant therapeutic potential, most notably as antiviral agents and as modulators of the central nervous system.

Inhibition of the Influenza A M2 Proton Channel

Amantadine and its derivatives are known to inhibit the replication of the influenza A virus by blocking the M2 proton channel. This channel is a tetrameric protein that allows the influx of protons into the viral particle upon entry into the host cell's endosome. This acidification is crucial for the uncoating of the virus and the release of its genetic material into the cytoplasm. Adamantane-based drugs are thought to bind within the pore of the M2 channel, physically occluding the passage of protons. The hydrophobic adamantane cage interacts with the hydrophobic residues lining the channel, while the amino group can form hydrogen bonds, effectively plugging the channel.

Caption: Inhibition of the Influenza A M2 proton channel by amantadine derivatives.

NMDA Receptor Antagonism

Memantine, a derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are glutamate-gated ion channels that play a critical role in synaptic plasticity and memory function. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's. Memantine exhibits its therapeutic effect by preferentially blocking the NMDA receptor channel when it is excessively open, which occurs under pathological conditions of glutamate overstimulation. Its voltage-dependent and rapid on/off binding kinetics allow it to leave the channel quickly during normal synaptic transmission, thus preserving physiological function while mitigating excitotoxicity.

Caption: Mechanism of NMDA receptor antagonism by memantine.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of adamantane derivatives with significant potential in drug discovery. The reactions detailed in this guide, including reductive amination, reduction, Wittig and Grignard reactions, and the formation of spiro-heterocycles, provide a robust toolkit for medicinal chemists to generate novel molecular entities. The proven clinical success of adamantane-based drugs like amantadine and memantine underscores the value of this scaffold, and the continued exploration of derivatives synthesized from this compound is a promising avenue for the development of new therapeutics targeting a variety of diseases. This in-depth technical guide serves as a valuable resource for researchers in this exciting and evolving field.

References

The Adamantanone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise spatial arrangement, have led to the development of a diverse range of therapeutic agents. This technical guide explores the potential therapeutic applications of adamantanone, a ketone derivative of adamantane, and its related scaffolds, providing a comprehensive overview of their biological targets, mechanisms of action, and synthetic methodologies.

Therapeutic Applications of this compound Scaffolds

The versatility of the this compound scaffold is evident in its wide array of pharmacological activities, spanning antiviral, neuroprotective, antidiabetic, and anticancer applications.

Antiviral Activity

Adamantane derivatives were among the first synthetic antiviral drugs developed. Their primary mechanism of action involves the inhibition of the influenza A virus M2 proton channel, a crucial component in the viral replication cycle.

-

Amantadine and Rimantadine: These first-generation adamantane antivirals block the M2 ion channel, preventing the influx of protons into the virion. This inhibition halts the uncoating process and the release of viral ribonucleoprotein into the host cell cytoplasm. While their effectiveness has been compromised by the emergence of resistant strains, they remain important tools for understanding viral mechanisms.[1]

Neuroprotective Effects

The adamantane scaffold is a key feature in several drugs targeting the central nervous system, particularly in the context of neurodegenerative diseases.

-

Memantine: This NMDA receptor antagonist is used in the treatment of Alzheimer's disease. By blocking the NMDA receptor channel, memantine protects neurons from the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in neuronal damage.[1][2] The antagonism of the NMDA receptor by memantine is a key mechanism in its therapeutic effect.

Antidiabetic Agents

More recently, adamantane-containing compounds have been successfully developed as treatments for type 2 diabetes.

-

Saxagliptin and Vildagliptin: These drugs are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these gliptins increase the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[3][4]

Anticancer Potential

The cytotoxic properties of adamantane derivatives against various cancer cell lines have also been investigated.

-

1,3-Diaza-2-functionalized-adamantan-6-ones: Certain derivatives of this class have demonstrated significant cytotoxic activity against melanoma cell lines, with IC50 values in the micromolar range.

-

Adamantane-linked Isothiourea Derivatives: These compounds have shown promising in vitro cytotoxic effects against several human tumor cell lines, including hepatocellular carcinoma (Hep-G2), cervical epithelioid carcinoma (HeLa), and breast cancer (MCF-7).

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of this compound and adamantane derivatives across different therapeutic areas.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A M2 Proton Channel

| Compound | Virus Strain | Assay | IC50 / EC50 (µM) | Reference |

| Amantadine | Influenza A (Wild Type) | Plaque Reduction Assay | 0.3 | |

| Rimantadine | Influenza A (Wild Type) | Plaque Reduction Assay | 0.2 | |

| Spiro-adamantane amine | Influenza A (V27A mutant) | Two-Electrode Voltage Clamp | 0.3 |

Table 2: Neuroprotective Activity of Adamantane Derivatives

| Compound | Target | Assay | Ki (µM) | Reference |

| Memantine | NMDA Receptor (MK-801 site) | [3H]MK-801 Binding Assay | 0.54 | |

| Amantadine | NMDA Receptor (MK-801 site) | [3H]MK-801 Binding Assay | 10.50 | |

| 1-Amino-3,5-diethyl-adamantane | NMDA Receptor (MK-801 site) | [3H]MK-801 Binding Assay | 0.19 |

Table 3: Anticancer Activity of Adamantane Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Adamantane-linked isothiourea derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | MTT Assay | 7.70 | |

| Adamantane-linked isothiourea derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | MTT Assay | 3.86 | |

| Adamantane-linked isothiourea derivative 5 | HeLa (Cervical Cancer) | MTT Assay | < 10 | |

| Adamantane-linked isothiourea derivative 6 | MCF-7 (Breast Cancer) | MTT Assay | < 10 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Amantadine Hydrochloride

Method: Ritter-type reaction followed by hydrolysis.

-

N-(1-adamantyl)acetamide formation: Adamantane is reacted with acetonitrile in the presence of a strong acid catalyst, such as nitric acid, under microwave irradiation at 40°C for 3 hours. This Ritter-type reaction yields N-(1-adamantyl)acetamide.

-

Hydrolysis: The resulting N-(1-adamantyl)acetamide is then hydrolyzed using sodium hydroxide in a mixture of water and propylene glycol under microwave irradiation at 120°C for 2 hours to yield amantadine.

-

Salt Formation: The amantadine base is dissolved in dichloromethane and treated with aqueous 5N HCl to precipitate amantadine hydrochloride. The overall yield for this two-step process is approximately 71%.

In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HepG2, MCF-7) into 96-well plates at a density of 1.0 x 10^4 cells/well and incubate for 48 hours.

-

Compound Treatment: Treat the cells with various concentrations of the adamantane derivative for 24 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

In Vitro DPP-4 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

-

Reaction Mixture Preparation: In a 96-well plate, mix the test compound (adamantane derivative) with recombinant human DPP-4 enzyme in an appropriate buffer.

-

Incubation: Incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition: Add a fluorogenic DPP-4 substrate, such as Gly-Pro-AMC, to initiate the enzymatic reaction.

-

Kinetic Measurement: Measure the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound scaffolds are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Influenza A M2 Proton Channel Inhibition

Adamantane antivirals physically block the pore of the M2 proton channel. This obstruction prevents the influx of protons into the viral core, a process essential for the dissociation of the viral ribonucleoprotein complex and its subsequent import into the nucleus for replication.

NMDA Receptor Antagonism

Memantine, an uncompetitive NMDA receptor antagonist, binds within the ion channel of the receptor. This blockade is voltage-dependent and occurs under conditions of excessive glutamate release, which is thought to contribute to neuronal excitotoxicity in Alzheimer's disease. By blocking the channel, memantine prevents excessive calcium influx, thereby protecting neurons from damage.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Saxagliptin and vildagliptin are competitive, reversible inhibitors of the DPP-4 enzyme. By binding to the active site of DPP-4, they prevent the degradation of incretin hormones, GLP-1 and GIP. The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells, ultimately leading to improved glycemic control.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its unique structural and physicochemical properties have been successfully exploited to develop drugs for a wide range of diseases. The continued exploration of novel this compound derivatives and a deeper understanding of their mechanisms of action hold significant promise for the future of drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Mechanisms of Action of Adamantanone Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a privileged pharmacophore in modern drug discovery. Its unique structure imparts favorable properties such as metabolic stability, enhanced lipophilicity, and the ability to orient functional groups in precise three-dimensional space. While adamantanone itself is primarily a chemical intermediate, its derivatives encompass a wide range of clinically significant drugs with diverse mechanisms of action. This guide provides a detailed exploration of the core mechanisms of action for key classes of this compound-based therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

NMDA Receptor Antagonism: The Case of Memantine

Memantine, an aminoadamantane derivative, is a cornerstone in the treatment of moderate to severe Alzheimer's disease. Its primary mechanism of action is the uncompetitive, low-to-moderate affinity antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3]

Core Mechanism

In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to tonic activation of NMDA receptors, resulting in a prolonged influx of Ca²⁺ ions. This excitotoxicity is a major contributor to neuronal damage and death.[3][4] Memantine functions as an open-channel blocker, meaning it enters and binds to a site within the NMDA receptor's ion channel only when the channel is opened by the binding of both glutamate and a co-agonist like glycine.

Key characteristics of Memantine's action include:

-

Voltage-dependency: The blockade is more pronounced at depolarized membrane potentials, which are characteristic of pathologically overstimulated neurons.

-

Fast kinetics: Memantine exhibits rapid blocking and unblocking rates. This allows it to preferentially inhibit the persistent, low-level activation of NMDA receptors associated with excitotoxicity while leaving the transient, physiological activation required for learning and memory largely intact. This kinetic profile distinguishes it from high-affinity NMDA antagonists like ketamine, which have more severe side effects.

Signaling Pathway

The diagram below illustrates the role of Memantine in modulating NMDA receptor signaling and preventing excitotoxicity.

Caption: Memantine's mechanism of action at the NMDA receptor.

Quantitative Data: NMDA Receptor Inhibition

The inhibitory potency of Memantine and other adamantane derivatives at the NMDA receptor is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).

| Compound | Receptor Subtype | IC₅₀ (µM) | Reference |

| Memantine | Wild-Type | 2.9 (ED₅₀, in vivo) | |

| Memantine | Wild-Type | 9.7 (IC₅₀, in vivo) | |

| Amantadine | Wild-Type | Lower affinity than Memantine |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound (e.g., Memantine) for the NMDA receptor channel's phencyclidine (PCP) site using [³H]MK-801, a high-affinity radioligand.

1. Membrane Preparation: a. Homogenize rat cerebral cortex tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. d. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. e. Resuspend the final pellet in binding buffer and determine the protein concentration via a Bradford or BCA assay. Store aliquots at -80°C until use.

2. Binding Assay: a. Prepare assay plates (e.g., 96-well) with three sets of wells: i. Total Binding: Membrane preparation + [³H]MK-801 + binding buffer. ii. Non-specific Binding (NSB): Membrane preparation + [³H]MK-801 + a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled MK-801). iii. Test Compound: Membrane preparation + [³H]MK-801 + varying concentrations of the test compound (e.g., Memantine). b. Add 150 µL of membrane preparation, 50 µL of the test compound/unlabeled competitor/buffer, and 50 µL of [³H]MK-801 solution to the respective wells. The final volume is 250 µL. c. Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Quantification: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. c. Use non-linear regression to determine the IC₅₀ value. d. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Viral M2 Proton Channel Inhibition: Amantadine and Rimantadine

Amantadine and its α-methyl derivative, Rimantadine, are antiviral drugs that target the M2 protein of the Influenza A virus. The M2 protein is a homotetrameric, pH-gated proton channel essential for viral replication.

Core Mechanism

After the influenza virus enters a host cell via endocytosis, the endosome becomes acidified. This drop in pH activates the M2 channel, allowing protons to flow into the virion. This acidification is a crucial step that facilitates the dissociation of the viral matrix protein (M1) from the ribonucleoprotein (RNP) complexes, allowing the viral genome to be released into the cytoplasm for replication.

Amantadine and Rimantadine act as direct blockers of the M2 channel pore. They bind to a high-affinity site within the N-terminal lumen of the channel, physically occluding the passage of protons. This inhibition prevents the acidification of the viral core, thereby halting the uncoating process and viral replication.

Experimental Workflow: M2 Channel Inhibition Assay

The diagram below outlines a common workflow for assessing M2 channel inhibition using a two-electrode voltage clamp (TEVC) system in Xenopus oocytes.

Caption: Workflow for M2 Proton Channel Inhibition Assay.

Quantitative Data: M2 Channel Inhibition

The effectiveness of Amantadine and Rimantadine is measured by their IC₅₀ values against wild-type and mutant M2 channels.

| Compound | M2 Strain | IC₅₀ (µM) | Reference |

| Amantadine | Wild-Type (A/Udorn/72) | 15.8 - 16.0 | |

| Amantadine | S31N Mutant | 199.9 - 237.0 | |

| Amantadine | V27A Mutant | 1840 | |

| Rimantadine | Wild-Type | ~10x more active than Amantadine |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion channel activity of M2 expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Injection: a. Harvest oocytes from a female Xenopus laevis. b. Defolliculate the oocytes using collagenase treatment. c. Inject oocytes with mRNA encoding the wild-type or mutant M2 protein. d. Incubate the injected oocytes for 2-4 days in Barth's solution to allow for protein expression on the cell surface.

2. Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with Barth's solution. b. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. c. Clamp the oocyte's membrane potential at a holding potential (e.g., -30 mV). d. Record the baseline current at a neutral pH (e.g., 7.5).

3. Channel Activation and Inhibition: a. Activate the M2 proton channels by switching the perfusion solution to an acidic buffer (e.g., pH 5.5), which will induce an inward current. b. Once a stable inward current is achieved, apply the test compound (e.g., Amantadine) at various concentrations through the perfusion system. c. Record the reduction in the inward current in the presence of the inhibitor.

4. Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the log concentration of the inhibitor. c. Fit the data to a dose-response curve to determine the IC₅₀ value.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Saxagliptin and Vildagliptin

Adamantane derivatives like Saxagliptin and Vildagliptin are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for glucose homeostasis. They are used in the treatment of type 2 diabetes mellitus.

Core Mechanism

DPP-4 is a serine protease that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and enhance glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.

By inhibiting DPP-4, Saxagliptin and Vildagliptin prevent the degradation of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action. This leads to improved glycemic control. The adamantane moiety in these inhibitors plays a key role in binding to the hydrophobic S1 pocket of the DPP-4 active site, contributing to their high potency and selectivity. Saxagliptin is notable for forming a covalent but reversible bond with the catalytic serine residue of DPP-4.

Signaling Pathway

The diagram below shows the incretin pathway and the site of action for DPP-4 inhibitors.

Caption: The Incretin Pathway and DPP-4 Inhibition.

Quantitative Data: DPP-4 Inhibition

The potency of these inhibitors is reflected in their low nanomolar IC₅₀ values and the high degree of enzyme inhibition observed in clinical studies.

| Compound | Target | IC₅₀ (nmol/L) | Trough Inhibition (in vivo) | Reference |

| Saxagliptin | DPP-4 | 0.5 | ~74% (5 mg, q.d.) | |

| Vildagliptin | DPP-4 | - | ~91% (50 mg, b.i.d.) | |

| Sitagliptin | DPP-4 | - | ~92% (100 mg, q.d.) |

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This is a common in vitro method to determine the potency of DPP-4 inhibitors.

1. Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer, such as Tris-HCl or HEPES, at pH 7.5. b. DPP-4 Enzyme: Dilute recombinant human DPP-4 enzyme to the desired working concentration in assay buffer. c. Substrate: Prepare a stock solution of a fluorogenic DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). d. Inhibitor: Prepare serial dilutions of the test compound (e.g., Saxagliptin) in assay buffer.

2. Assay Procedure: a. In a 96-well black microplate, add the following to each well: i. Enzyme Control: 50 µL DPP-4 enzyme + 50 µL assay buffer. ii. Inhibitor Wells: 50 µL DPP-4 enzyme + 50 µL of each inhibitor dilution. iii. Blank Wells: 100 µL assay buffer (no enzyme). b. Pre-incubate the plate for 10-15 minutes at 37°C. c. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells. The final volume is 200 µL.

3. Detection and Analysis: a. Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a microplate reader. b. Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. c. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme control. d. Plot the percentage of inhibition against the log concentration of the inhibitor and use non-linear regression to calculate the IC₅₀ value.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Adamantane-based compounds are being actively investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a key role in regulating glucocorticoid levels.

Core Mechanism

11β-HSD1 is an NADPH-dependent reductase that converts inactive cortisone into the active glucocorticoid, cortisol, primarily in metabolic tissues like the liver and adipose tissue. Overexpression or hyperactivity of 11β-HSD1 is linked to metabolic syndrome, obesity, and type 2 diabetes. By inhibiting 11β-HSD1, adamantane derivatives block the local regeneration of cortisol, thereby reducing the adverse metabolic effects of excess glucocorticoids. The bulky adamantane cage is well-suited to occupy the hydrophobic pocket of the enzyme's active site.

Quantitative Data: 11β-HSD1 Inhibition

Numerous adamantane derivatives have been synthesized and tested for 11β-HSD1 inhibitory activity, with many showing potent, low-nanomolar efficacy.

| Compound Class | Representative IC₅₀ (nM) | Reference |

| Adamantyl Ethanones | 50 - 70 | |

| Adamantyl Ethanone Pyridyls | 34 - 48 | |

| Adamantyl Carboxamides | ~100 | |

| Adamantyl-amino-thiazol-ones | 310 |

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive immunoassay to measure 11β-HSD1 activity.

1. Reaction Setup: a. In a 384-well plate, combine recombinant human 11β-HSD1, the substrate (cortisone), and the cofactor (NADPH) in an appropriate assay buffer. b. Add the adamantane-based test inhibitor at various concentrations.

2. Enzymatic Reaction: a. Incubate the plate at 37°C for a set period (e.g., 25 minutes) to allow the enzyme to convert cortisone to cortisol.